2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione
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Overview
Description
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.
Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoxathiazines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazines: Compounds with similar ring structures but different substituents.
Benzoxazines: Compounds with oxygen and nitrogen in the ring.
Thiazolidinediones: Compounds with a similar sulfur-nitrogen-carbonyl framework.
Uniqueness
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
60941-84-6 |
---|---|
Molecular Formula |
C7H5NO3S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-oxo-1H-3,2λ4,1-benzoxathiazin-4-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)8-12(10)11-7/h1-4,8H |
InChI Key |
PFMUUNXCQNQVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OS(=O)N2 |
Origin of Product |
United States |
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